Atr-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

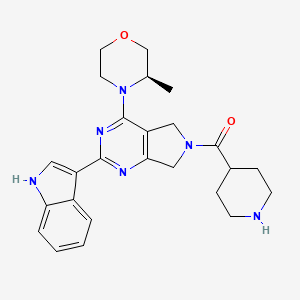

C25H30N6O2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[2-(1H-indol-3-yl)-4-[(3R)-3-methylmorpholin-4-yl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-piperidin-4-ylmethanone |

InChI |

InChI=1S/C25H30N6O2/c1-16-15-33-11-10-31(16)24-20-13-30(25(32)17-6-8-26-9-7-17)14-22(20)28-23(29-24)19-12-27-21-5-3-2-4-18(19)21/h2-5,12,16-17,26-27H,6-11,13-15H2,1H3/t16-/m1/s1 |

InChI Key |

OFMNMRVUESYABP-MRXNPFEDSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ATR Inhibitors in the DNA Damage Response

A Note on "Atr-IN-11": The specific compound "this compound" is not prominently documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, ceralasertib (AZD6738) and berzosertib (M6620/VX-970), as exemplary molecules to detail the mechanism of action of this drug class. The principles described are broadly applicable to potent and selective ATR inhibitors.

Core Mechanism of Action: Abrogating the Replication Stress Response

ATR is a master regulator of the DNA Damage Response (DDR), a network of signaling pathways that preserve genomic integrity.[1][2][3] Unlike the ATM (Ataxia-Telangiectasia Mutated) kinase, which primarily responds to DNA double-strand breaks, ATR is activated by a broader range of DNA lesions, most notably single-stranded DNA (ssDNA) that arises from replication stress.[4][5] Cancer cells, due to oncogene activation and rapid proliferation, exhibit high levels of intrinsic replication stress, making them particularly dependent on the ATR signaling pathway for survival.[1][2][5]

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream substrates.[6][7] The primary and most critical downstream target of ATR is the checkpoint kinase 1 (CHK1).[1][2] By inhibiting ATR, these drugs prevent the activation of CHK1, which in turn leads to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint).[1][5] This forces cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[5][8] In essence, ATR inhibitors cripple the cancer cell's ability to pause and repair DNA damage, leading to an intolerable accumulation of genomic instability and subsequent cell death.[6]

Signaling Pathway and Point of Inhibition

The activation of ATR is a multi-step process initiated by the presence of RPA-coated single-stranded DNA, a common intermediate in DNA damage and stalled replication forks.[2] This recruits the ATR-ATRIP complex to the site of damage. Full activation of ATR kinase activity then requires co-factors, including the 9-1-1 complex and TopBP1, which stimulate ATR to phosphorylate downstream targets like CHK1.[2] ATR inhibitors block this final phosphorylation step.

The Principle of Synthetic Lethality

A key therapeutic strategy for ATR inhibitors is the exploitation of "synthetic lethality." This occurs when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, whereas either event alone is viable. Many cancers have pre-existing defects in other DDR pathways, such as mutations in the ATM or p53 genes.[8]

Loss of the ATM-p53 pathway, which is critical for the G1 checkpoint, makes cancer cells highly reliant on the ATR-mediated G2/M checkpoint to repair DNA damage before mitosis.[4] In these ATM-deficient tumors, inhibiting ATR becomes synthetically lethal. The cancer cells, lacking both major DNA damage checkpoints, accumulate catastrophic levels of DNA damage and are selectively eliminated, while normal cells with a functional ATM pathway are less affected.[8] This provides a therapeutic window for ATR inhibitors.[1] Preclinical studies have demonstrated that tumors with defects in genes like ATM or ARID1A are particularly sensitive to ATR inhibitor monotherapy.[9][10]

Quantitative Data on ATR Inhibitors

The potency of ATR inhibitors is determined through biochemical assays measuring direct enzyme inhibition and cellular assays assessing the impact on cell viability and signaling pathways.

| Inhibitor | Target | Assay Type | IC50 / GI50 | Reference |

| Ceralasertib (AZD6738) | ATR | Cell-free kinase assay | 1 nM | [11] |

| mTOR | Cellular assay (p70S6K) | 5.7 µmol/L | [12] | |

| Berzosertib (M6620) | ATR | Cell-free kinase assay | 19 nM | [4] |

| ATM | Kinase assay | Lower potency vs ATR | [13] |

Preclinical Efficacy of Ceralasertib (AZD6738)

| Cancer Model | Treatment | Outcome | Reference |

| ATM-deficient H23 Lung Cancer Xenograft | Ceralasertib (50 mg/kg, p.o.) + NSC 119875 | Rapid tumor regression | [11] |

| LoVo Colon Cancer Xenograft | Ceralasertib (50 mg/kg) + Ionizing Radiation (2 Gy) | Maintained efficacy with avoided toxicity | [11] |

| CT26 Colon Cancer (in vivo) | Ceralasertib (25 mg/kg, b.i.d.) + αPD-L1 | CD8+ T-cell dependent antitumor activity | [14] |

Clinical Trial Data Snippet: Durvalumab + Ceralasertib in NSCLC

| Metric | Durvalumab + Ceralasertib | Other Regimens (Pooled) | Reference |

| Objective Response Rate | 13.9% | 2.6% | [15] |

| Median Progression-Free Survival | 5.8 months | 2.7 months | [15] |

| Median Overall Survival | 17.4 months | 9.4 months | [15] |

Key Experimental Protocols

Evaluating the mechanism of action and efficacy of ATR inhibitors involves a standard set of cellular and molecular biology techniques.

A. Western Blot for ATR Inhibition Pharmacodynamics

This protocol is used to detect the inhibition of ATR signaling by measuring the phosphorylation of its direct downstream target, CHK1, at serine 345 (p-CHK1 S345).

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., DU145 prostate cancer cells) and allow them to adhere overnight.[16]

-

Pre-treat cells with various concentrations of the ATR inhibitor (e.g., ceralasertib or berzosertib) for 1 hour.[16]

-

Induce DNA damage to activate the ATR pathway. A common method is treatment with a topoisomerase inhibitor like Camptothecin (CPT) at 100 nmol/L for an additional 3 hours in the continued presence of the ATR inhibitor.[16]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-CHK1 signal relative to total CHK1 indicates successful ATR inhibition.[16][17]

B. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells. It is used to determine the cytotoxic or cytostatic effects of the ATR inhibitor.

Methodology:

-

Cell Plating: Seed cells in 96-well, white-walled, clear-bottom plates and allow them to adhere.[11]

-

Treatment: Treat cells with a dose range of the ATR inhibitor, either as a single agent or in combination with a DNA-damaging agent (e.g., carboplatin or CPT).[11][16]

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours.[11][16]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read luminescence using a plate reader. Data is typically normalized to untreated controls to calculate percent viability.

C. In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor activity of an ATR inhibitor in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million NCI-H82 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., CD1 nude mice).[16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, ATR inhibitor monotherapy, Chemotherapy monotherapy, Combination therapy).[16]

-

Dosing Regimen:

-

Administer the ATR inhibitor via the appropriate route (e.g., oral gavage (p.o.) for ceralasertib).[11]

-

Administer chemotherapy (e.g., irinotecan) via its specified route.

-

The schedule is critical; often, the ATR inhibitor is administered 24 hours after the chemotherapeutic agent to maximize efficacy.[16]

-

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. The primary endpoint is typically tumor growth inhibition (TGI).[11]

References

- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. hematologyandoncology.net [hematologyandoncology.net]

- 4. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Ceralasertib used for? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. cancerdata.ucd.ie [cancerdata.ucd.ie]

- 11. selleckchem.com [selleckchem.com]

- 12. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berzosertib - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. esmo.org [esmo.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of Atr-IN-11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cellular Target: ATR Kinase

The primary cellular target of Atr-IN-11 is the Ataxia telangiectasia and Rad3-related (ATR) kinase [1]. ATR is a serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR), a network of signaling pathways that senses, signals, and repairs DNA damage to maintain genomic integrity[1][2][3].

Role of ATR in the DNA Damage Response

ATR is a key apical kinase in the DDR pathway, primarily activated by single-stranded DNA (ssDNA) gaps that arise during replication stress or as intermediates in the repair of other forms of DNA damage[2][4]. The activation of ATR is a multi-step process:

-

ssDNA Recognition: Replication Protein A (RPA) binds to stretches of ssDNA, creating a platform for the recruitment of DDR proteins[2][4].

-

ATR-ATRIP Recruitment: The ATR kinase, in a complex with its obligate partner ATR-Interacting Protein (ATRIP), is recruited to the RPA-coated ssDNA[2][4].

-

Activation: Full activation of ATR kinase activity is a complex process that involves the recruitment of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and the activator protein TopBP1[2][4][5].

Once activated, ATR phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response, including:

-

Cell Cycle Arrest: ATR phosphorylates and activates the checkpoint kinase 1 (Chk1), which in turn targets downstream effectors to induce cell cycle arrest, providing time for DNA repair[2][3][6][7][8].

-

DNA Repair: ATR promotes various DNA repair pathways to resolve the DNA damage.

-

Replication Fork Stability: ATR plays a crucial role in stabilizing and protecting stalled replication forks from collapse.

Quantitative Data

As of the latest available information, specific biochemical (Ki) and cellular (IC50) inhibitory constants for this compound have not been publicly disclosed. However, research on the same chemical class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has identified highly potent ATR inhibitors. The following table summarizes the inhibitory activity of a representative compound, compound 5g , from the foundational study on this class of inhibitors. This data serves as a strong indicator of the potential potency of this compound.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Compound 5g | ATR Kinase | Biochemical | 0.007 | [9] |

Note: The IC50 value presented is for a closely related analog of this compound and should be considered as a representative value for this inhibitor class.

Signaling Pathway

The following diagram illustrates the canonical ATR signaling pathway, which is inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ATR inhibitors like this compound.

In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on ATR kinase activity.

Objective: To determine the IC50 value of an inhibitor against ATR kinase.

Materials:

-

Recombinant human ATR/ATRIP complex

-

GST-tagged p53 substrate

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Test compound (e.g., this compound) at various concentrations

-

Anti-phospho-p53 (Ser15) antibody

-

Detection reagents (e.g., HTRF-based)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant ATR/ATRIP enzyme, and the GST-p53 substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for ATR.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the anti-phospho-p53 (Ser15) antibody and the detection reagents.

-

Incubate to allow for antibody binding.

-

Read the plate on a suitable plate reader (e.g., HTRF reader).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of ATR Pathway Inhibition

This assay is used to confirm the on-target activity of an ATR inhibitor in a cellular context by measuring the phosphorylation of downstream targets.

Objective: To assess the inhibition of ATR signaling in cells treated with an inhibitor.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

DNA damaging agent (e.g., Hydroxyurea or UV radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-ATR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours).

-

Harvest cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ATR targets.

Cell Viability Assay

This assay measures the effect of an ATR inhibitor on the proliferation and survival of cancer cells.

Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a master regulator of the DNA damage response. By targeting ATR, this compound disrupts the ability of cancer cells to cope with replication stress, leading to cell cycle arrest and apoptosis. While specific quantitative data for this compound is limited, the data from structurally related compounds highlight the high potency of this chemical class. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the biological activity and therapeutic potential of this compound and other ATR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Atr-IN-11 and Cell Cycle Checkpoint Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints, primarily activated by replication stress.[1][2] Its central role in maintaining genomic integrity, particularly in cancer cells with high levels of replication stress and compromised DDR pathways, has made it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of Atr-IN-11, a potent and selective ATR kinase inhibitor, and its impact on cell cycle checkpoint control. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Introduction to ATR and Cell Cycle Checkpoint Control

The cell cycle is a tightly regulated process with intrinsic checkpoints that ensure the fidelity of DNA replication and chromosome segregation.[5] The G1/S, intra-S, and G2/M checkpoints prevent the progression of the cell cycle in the presence of DNA damage, allowing time for repair.[3][5] ATR is a primary sensor of single-stranded DNA (ssDNA) that arises from stalled replication forks, a condition known as replication stress.[1][6]

Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5][7][8] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][4] This signaling cascade leads to cell cycle arrest, providing an opportunity for DNA repair and preventing the inheritance of damaged DNA.[9] Many cancer cells exhibit defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2 checkpoints controlled by the ATR-Chk1 pathway for survival.[4] This dependency creates a therapeutic window for ATR inhibitors.

This compound: A Potent and Selective ATR Kinase Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of ATR with high potency and selectivity. By inhibiting ATR, this compound prevents the phosphorylation and activation of its downstream effectors, thereby abrogating the cell cycle checkpoints that are crucial for the survival of cancer cells experiencing replication stress.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding site of the ATR kinase domain. This inhibition prevents the phosphorylation of key substrates, including Chk1 on Ser317 and Ser345.[5][10] The lack of Chk1 activation leads to the failure of the intra-S and G2/M checkpoints.[4] Consequently, cells with damaged DNA proceed through the cell cycle, leading to mitotic catastrophe and apoptosis. This synthetic lethal approach is particularly effective in tumors with underlying DNA repair defects or high levels of oncogene-induced replication stress.[3]

Quantitative Data for Potent and Selective ATR Inhibitors

The following table summarizes typical quantitative data for a potent and selective ATR inhibitor, analogous to what would be expected for this compound, based on published data for similar compounds.

| Parameter | Value | Cell Line | Assay Type |

| ATR Kinase Inhibition (IC50) | 0.5 - 5 nM | Biochemical Kinase Assay | |

| p-Chk1 (Ser345) Inhibition (IC50) | 10 - 50 nM | HT29 | Cellular Mechanistic Assay |

| Cell Proliferation (GI50) | 50 - 200 nM | ATM-deficient (e.g., LoVo) | Cell Viability Assay |

| Selectivity vs. ATM (fold) | >1000 | Kinase Panel Screening | |

| Selectivity vs. DNA-PK (fold) | >1000 | Kinase Panel Screening | |

| Selectivity vs. mTOR (fold) | >500 | Kinase Panel Screening |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ATR inhibitors like this compound.

ATR Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of this compound against the isolated ATR kinase.

Methodology:

-

Reagents: Recombinant human ATR-ATRIP complex, biotinylated p53-derived peptide substrate, ATP, Kinase-Glo® Max luminescence-based assay kit.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the ATR-ATRIP enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® Max reagent according to the manufacturer's instructions.

-

Luminescence is inversely proportional to kinase activity.

-

-

Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular p-Chk1 (Ser345) Inhibition Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit ATR signaling in a cellular context.

Methodology:

-

Cell Culture: Plate a suitable cancer cell line (e.g., HT29) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with a serial dilution of this compound for 1 hour.

-

Induce replication stress by adding a DNA-damaging agent (e.g., 2 mM hydroxyurea) for 4 hours.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvest and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[11]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Key Pathways and Workflows

ATR Signaling Pathway and Inhibition by this compound

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Logic of Synthetic Lethality with ATR Inhibition

Caption: The principle of synthetic lethality with this compound in cancer cells.

Conclusion

This compound represents a promising therapeutic strategy for cancers with high replication stress and specific DNA damage response defects. By potently and selectively inhibiting ATR, it abrogates critical cell cycle checkpoints, leading to synthetic lethality in vulnerable cancer cells. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and similar ATR inhibitors, facilitating their further development as targeted cancer therapies.

References

- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. embopress.org [embopress.org]

- 7. Requirement for Atr in phosphorylation of Chk1 and cell cycle regulation in response to DNA replication blocks and UV-damaged DNA in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

The Discovery and Synthesis of Atr-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Atr-IN-11, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that senses and repairs damaged DNA.[1][2] As cancer cells often exhibit high levels of replication stress and defects in DDR pathways, they become heavily reliant on ATR for survival, making it a promising therapeutic target.[2][3] this compound, also identified as compound 5g in the primary literature, emerged from a drug discovery program aimed at identifying novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors.

Discovery and Biological Activity

This compound was identified through a structure-activity relationship (SAR) study of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. The research culminated in the discovery of compound 5g (this compound), which demonstrated highly potent inhibition of ATR kinase. In cellular assays, this compound was shown to effectively block the phosphorylation of CHK1, a key downstream substrate of ATR, confirming its mechanism of action in a cellular context.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (5g) | ATR Kinase | 0.007 | Biochemical Kinase Assay | [4] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Treatment | Effect | Reference |

| OVCAR-3 | This compound (5g) | Significant reduction in the phosphorylation of ATR's downstream signaling proteins. | [4] |

OVCAR-3 is a human ovarian adenocarcinoma cell line.

ATR Signaling Pathway

The ATR signaling pathway is a crucial component of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) which can arise from various forms of DNA damage and replication stress.[5] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to orchestrate a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[5][6] By inhibiting ATR, compounds like this compound can disrupt these survival mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with pre-existing DNA repair defects.[6]

Caption: The ATR signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound (compound 5g ) is achieved through a multi-step process starting from commercially available reagents. The core 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is constructed, followed by functionalization to yield the final product.

Representative Synthetic Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used in the characterization of this compound. These are based on standard methodologies and the information provided in the primary literature.

Representative Synthesis of this compound (Compound 5g)

Note: This is a representative protocol based on the published reaction scheme. Specific reaction conditions, purification methods, and yields may vary.

-

Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core:

-

The synthesis begins with the construction of the bicyclic pyrrolopyrimidine core. This can be achieved through various published methods, often involving the condensation of a suitably substituted pyrrole precursor with a pyrimidine building block.

-

-

Chlorination of the pyrimidine ring:

-

The pyrrolopyrimidine core is then chlorinated, typically at the 4-position of the pyrimidine ring, using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is generally heated to ensure complete conversion.

-

-

Buchwald-Hartwig amination:

-

The final step involves a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) between the 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine intermediate and 3-fluoroaniline.

-

Reaction setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the chlorinated intermediate, 3-fluoroaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., 1,4-dioxane).

-

Reaction execution: The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.

-

In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

-

Reagents and Materials:

-

Recombinant human ATR/ATRIP complex.

-

GST-tagged p53 substrate.

-

ATP.

-

This compound (or other test compounds) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

HTRF detection reagents: Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody.

-

384-well low-volume microplates.

-

-

Procedure:

-

This compound is serially diluted to the desired concentrations.

-

In a 384-well plate, the ATR/ATRIP enzyme and the GST-p53 substrate are mixed in the assay buffer.

-

The diluted this compound is added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by adding the HTRF detection reagents in a buffer containing EDTA.

-

The plate is incubated at room temperature to allow for antibody binding.

-

The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

The ratio of the emission signals (665/620) is calculated, and the IC50 values are determined from the dose-response curves.

-

Cellular Western Blot Analysis of CHK1 Phosphorylation

This assay determines the ability of this compound to inhibit ATR kinase activity within a cellular context by measuring the phosphorylation of its downstream target, CHK1.

-

Cell Culture and Treatment:

-

OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 0.01 mg/mL bovine insulin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

To induce replication stress and activate the ATR pathway, cells can be treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation).

-

Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).

-

-

Protein Extraction:

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the level of phospho-CHK1 is normalized to total CHK1 and the loading control.

-

Caption: A typical workflow for the discovery and validation of an ATR inhibitor.

References

- 1. Bioorganic & Medicinal Chemistry Letters - Mendeley Data [data.mendeley.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. ACG Publications [acgpubs.org]

- 6. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of ATR Kinase Inhibition: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In response to DNA single-strand breaks and replication stress, ATR activates downstream signaling to orchestrate cell cycle arrest, DNA repair, and replication fork stabilization. Due to the heightened replication stress inherent in many cancer cells, ATR has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the role of ATR kinase and the mechanism by which its activity is inhibited, serving as a foundational resource for professionals in oncology research and drug development. While this guide is structured to detail the specifics of a potent inhibitor, it is important to note that a thorough search of public scientific literature and databases did not yield data for a compound specifically named "Atr-IN-11." The information herein is based on the well-characterized mechanisms of other potent and selective ATR inhibitors.

The ATR Signaling Pathway

ATR is a serine/threonine-specific protein kinase that, in partnership with its obligate partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[1][2] This recruitment is a hallmark of replication stress. Once localized, ATR's kinase activity is fully stimulated by co-factors such as TopBP1 and ETAA1.[3] Activated ATR then phosphorylates a multitude of substrates, with the most prominent being Checkpoint Kinase 1 (CHK1).[3][4] This phosphorylation event initiates a cascade that leads to the inactivation of CDC25 phosphatases, thereby preventing the activation of cyclin-dependent kinases (CDKs) and inducing cell cycle arrest, primarily at the G2/M checkpoint.[2][5] This pause provides the cell with an opportunity to repair DNA damage before proceeding to mitosis.

Mechanism of ATR Inhibition

ATR inhibitors are small molecules designed to bind to the ATP-binding pocket of the ATR kinase domain, preventing the phosphorylation of its substrates. By competitively inhibiting ATP binding, these compounds effectively shut down the entire downstream signaling cascade. This abrogation of the cell cycle checkpoint is particularly detrimental to cancer cells, which often rely on the ATR pathway to survive their intrinsic high levels of replication stress. In the presence of an ATR inhibitor, damaged cells are unable to arrest the cell cycle for repair and are forced into mitosis, leading to mitotic catastrophe and subsequent cell death—a concept known as synthetic lethality.

Quantitative Analysis of ATR Inhibition

The potency and selectivity of an ATR inhibitor are determined through a series of biochemical and cellular assays. The data presented in the following tables are representative of values obtained for well-characterized, potent ATR inhibitors and serve as a template for how such data for a specific compound like "this compound" would be presented.

Table 1: Biochemical Potency and Selectivity

| Kinase Target | IC50 (nM) | Description |

|---|---|---|

| ATR | < 20 | Half-maximal inhibitory concentration against the primary target kinase. |

| ATM | > 1000 | Selectivity measure against a closely related PIKK family member. |

| DNA-PK | > 1000 | Selectivity measure against another PIKK family member. |

| mTOR | > 1000 | Selectivity measure against another PIKK family member. |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data is hypothetical based on typical profiles of selective ATR inhibitors.

Table 2: Cellular Activity

| Cell Line | Assay Type | EC50 (nM) | Description |

|---|---|---|---|

| LoVo | p-CHK1 (S345) Inhibition | < 50 | Half-maximal effective concentration for inhibiting the direct downstream target of ATR in a cellular context. |

| HT29 | Cell Proliferation | < 100 | Half-maximal effective concentration for inhibiting cell growth and proliferation over a 72-hour period. |

EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cellular assay. Data is hypothetical.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the activity of an ATR inhibitor. Below are methodologies for key assays.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ATR kinase.

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing recombinant human ATR protein, a suitable substrate (e.g., a peptide containing the CHK1 phosphorylation site), and ATP.

-

Compound Addition: Add the test inhibitor (e.g., "this compound") in a series of dilutions (e.g., 10-point, 3-fold serial dilution). Include appropriate controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that quantifies remaining ATP.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular p-CHK1 Pharmacodynamic Assay (EC50 Determination)

This assay measures the ability of the inhibitor to block ATR activity within a cellular environment by quantifying the phosphorylation of its direct substrate, CHK1.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., LoVo) in a 96-well plate and allow them to adhere overnight.

-

Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.

-

Inhibitor Treatment: Concurrently with the damaging agent, treat the cells with a serial dilution of the ATR inhibitor. Incubate for a defined period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them to extract cellular proteins.

-

Detection (Western Blot or In-Cell Western):

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated CHK1 (Ser345) and total CHK1 (as a loading control). Use secondary antibodies conjugated to a detectable marker (e.g., HRP) for visualization.

-

In-Cell Western: Fix and permeabilize cells directly in the plate. Probe with fluorescently-labeled primary antibodies against p-CHK1 and a normalization protein (e.g., actin).

-

-

Quantification and Analysis: Quantify the signal for p-CHK1 relative to the total protein or normalization control. Plot the normalized p-CHK1 signal against the inhibitor concentration to calculate the EC50.

Conclusion

The inhibition of ATR kinase represents a validated and promising strategy in oncology, particularly for cancers with underlying defects in other DNA repair pathways or high levels of intrinsic replication stress. A thorough characterization of any novel ATR inhibitor requires a systematic approach, including quantitative biochemical assays to determine potency and selectivity, and cellular assays to confirm on-target activity and functional outcomes like cell cycle arrest and proliferation inhibition. While the specific compound "this compound" remains undocumented in the public domain, the principles, protocols, and data structures outlined in this guide provide a robust framework for understanding and evaluating the role and mechanism of any potent and selective ATR kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

The Impact of Atr-IN-11 on CHK1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in sensing and responding to replication stress. A key downstream effector of ATR is the checkpoint kinase 1 (CHK1). Upon activation by ATR, CHK1 orchestrates cell cycle arrest and facilitates DNA repair, allowing cells to resolve DNA lesions and maintain genomic stability. The inhibition of the ATR-CHK1 signaling pathway has emerged as a promising strategy in cancer therapy, particularly for tumors with existing DNA repair deficiencies.

Atr-IN-11 is a potent inhibitor of ATR kinase. While specific quantitative data on the inhibition of CHK1 phosphorylation by this compound is not publicly available, this guide will provide an in-depth overview of the ATR-CHK1 signaling pathway, the mechanism of action of ATR inhibitors, and detailed experimental protocols to assess the impact of compounds like this compound on CHK1 phosphorylation.

The ATR-CHK1 Signaling Pathway

In response to DNA damage, particularly single-stranded DNA (ssDNA) breaks that arise during replication stress, ATR is activated and phosphorylates CHK1 at serine 317 (Ser317) and serine 345 (Ser345). This phosphorylation event is a critical step in the activation of CHK1, which then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, primarily at the G2/M checkpoint, and to promote DNA repair.

Caption: The ATR-CHK1 signaling pathway in response to DNA damage.

Mechanism of Action of this compound

This compound, as a potent ATR inhibitor, functions by binding to the ATP-binding site of the ATR kinase. This competitive inhibition prevents ATR from phosphorylating its downstream targets, most notably CHK1. The abrogation of CHK1 phosphorylation leads to a failure in activating the DNA damage checkpoint, allowing cells with damaged DNA to proceed through the cell cycle. This can ultimately lead to mitotic catastrophe and cell death, a mechanism that is particularly effective in cancer cells that are already under high replicative stress or have defects in other DNA repair pathways.

Quantitative Data on CHK1 Phosphorylation Inhibition

While specific IC50 values for the inhibition of CHK1 phosphorylation by this compound are not available in the public domain, other potent and selective ATR inhibitors have been characterized. For instance, Gartisertib (VX-803) potently inhibits ATR-driven CHK1 phosphorylation with an IC50 of 8 nM.[1][2][3][4][5][6][7] It is anticipated that a potent ATR inhibitor like this compound would exhibit a similar low nanomolar IC50 in a cell-based assay measuring CHK1 phosphorylation.

Table 1: Representative Inhibitory Activity of a Potent ATR Inhibitor on CHK1 Phosphorylation

| Compound | Target | Assay Type | IC50 (nM) |

| Gartisertib (VX-803) | ATR (cellular) | CHK1 Phosphorylation | 8 |

Note: This data is for Gartisertib (VX-803) and is provided as a representative example of a potent ATR inhibitor.

Experimental Protocols

Western Blot for CHK1 Phosphorylation

This protocol describes the methodology to assess the inhibition of CHK1 phosphorylation in cultured cells treated with an ATR inhibitor like this compound.

a. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or UV irradiation).

-

Concurrently, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

b. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

d. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CHK1 and a loading control like β-actin.

Caption: Experimental workflow for Western blot analysis of CHK1 phosphorylation.

In Vitro ATR Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory activity of a compound on ATR.

a. Reagents and Materials:

-

Recombinant active ATR kinase

-

Recombinant CHK1 protein (substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

-

Kinase reaction buffer

-

This compound at various concentrations

-

Positive control inhibitor (e.g., Gartisertib)

-

Vehicle control (DMSO)

b. Assay Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant CHK1 substrate, and either radiolabeled or cold ATP.

-

Add varying concentrations of this compound, the positive control, or the vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding the recombinant active ATR kinase.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer or a kinase inhibitor.

c. Detection of CHK1 Phosphorylation:

-

Radiometric Assay:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Non-Radioactive Assay (e.g., Western Blot or ELISA):

-

Run the reaction products on an SDS-PAGE gel and perform a Western blot using an anti-p-CHK1 antibody.

-

Alternatively, use an ELISA-based method with an antibody that specifically recognizes phosphorylated CHK1.

-

d. Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro ATR kinase assay.

Conclusion

This compound is a potent inhibitor of ATR kinase, a key regulator of the DNA damage response. By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, thereby abrogating the DNA damage checkpoint. This technical guide provides a comprehensive overview of the ATR-CHK1 signaling pathway and detailed protocols for assessing the inhibitory effect of compounds like this compound on CHK1 phosphorylation. While specific quantitative data for this compound is not yet in the public domain, the provided methodologies offer a robust framework for researchers to characterize this and other novel ATR inhibitors, ultimately contributing to the development of new cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ATM/ATR | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

Foundational Biology of Atr-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atr-IN-11 has emerged as a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This document provides an in-depth technical overview of the foundational biology of this compound, also identified as compound 5g in its discovery publication. The information presented herein is curated from the primary scientific literature to support researchers and drug development professionals in understanding its mechanism of action, cellular effects, and preclinical potential. This guide includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways.

Introduction to ATR Kinase and Its Inhibition

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA) regions, which are common intermediates of DNA replication stress and various types of DNA damage.[1] Upon activation, ATR orchestrates a complex signaling cascade to arrest the cell cycle, stabilize replication forks, and promote DNA repair, thereby maintaining genomic integrity. In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and defects in other DDR pathways. This dependency makes ATR an attractive therapeutic target. Small molecule inhibitors of ATR, such as this compound, are being investigated for their potential to induce synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents.

Quantitative Analysis of this compound Activity

This compound is a derivative of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine and has demonstrated potent inhibition of ATR kinase. The following table summarizes the key quantitative data reported for this compound (compound 5g) and related compounds from the discovery study.

| Compound ID | Structure | ATR IC₅₀ (μM) |

| This compound (5g) | [Structure of 5g] | 0.007 |

| 5a | [Structure of 5a] | 0.011 |

| 5b | [Structure of 5b] | 0.015 |

| 5c | [Structure of 5c] | 0.023 |

| 5d | [Structure of 5d] | 0.013 |

| 5e | [Structure of 5e] | 0.010 |

| 5f | [Structure of 5f] | 0.009 |

| 5h | [Structure of 5h] | 0.012 |

| 5i | [Structure of 5i] | 0.018 |

| 5j | [Structure of 5j] | 0.025 |

Table 1: In vitro ATR kinase inhibitory activity of this compound and related compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro ATR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ATR kinase.

Materials:

-

Recombinant human ATR kinase

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate peptide (e.g., a peptide containing a consensus ATR phosphorylation motif)

-

This compound and other test compounds

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

In a 96-well plate, add the test compounds to the wells.

-

Add recombinant ATR kinase and the substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is inversely proportional to kinase activity.

-

Calculate IC₅₀ values using a non-linear regression analysis of the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., ovarian cancer cell line A2780)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Western Blot Analysis for ATR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of ATR and its downstream targets, such as Chk1, as a measure of pathway inhibition.

Materials:

-

Human cancer cell lines

-

This compound

-

DNA damaging agent (e.g., Hydroxyurea) to induce replication stress

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ATR (Ser428), anti-ATR, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate cells and allow them to attach.

-

Pre-treat cells with this compound for a specified time.

-

Induce DNA damage by treating cells with a DNA damaging agent (e.g., hydroxyurea).

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of ATR and Chk1.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating an ATR inhibitor.

Caption: ATR signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of ATR kinase with demonstrated in vitro activity against its target and anti-proliferative effects in cancer cell lines. The provided data and experimental protocols offer a foundational understanding for further investigation of this compound. The visualizations of the ATR signaling pathway and experimental workflows serve as a guide for researchers in the field of DNA damage response and cancer therapeutics. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound to fully assess its therapeutic potential.

References

The Impact of ATR Inhibition on Genomic Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase that acts as a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways essential for maintaining genomic integrity.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[3][4][5] Once activated, ATR phosphorylates a multitude of substrates to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair, thereby preventing the accumulation of genomic alterations.[4][6]

Cancer cells, characterized by rapid proliferation and often defective in other DDR pathways, exhibit high levels of intrinsic replication stress and become critically dependent on the ATR signaling pathway for survival.[7] This dependency presents a therapeutic window for ATR inhibitors, which can selectively induce synthetic lethality in cancer cells by exacerbating their inherent genomic instability. This technical guide provides an in-depth overview of the impact of ATR inhibition on genomic instability, with a focus on the well-characterized ATR inhibitor, Ceralasertib (AZD6738).

Quantitative Effects of ATR Inhibition on Genomic Instability

The inhibition of ATR by small molecules like Ceralasertib (AZD6738) leads to a cascade of events culminating in increased genomic instability. This is quantitatively demonstrated by several key metrics, including the inhibitor's potency (IC50), its effect on cell viability, and the induction of markers for DNA damage and mitotic catastrophe.

Table 1: In Vitro Potency and Cellular Effects of Ceralasertib (AZD6738)

| Parameter | Cell Line(s) | Value(s) | Reference(s) |

| IC50 (ATR Kinase Inhibition) | Isolated Enzyme | 1 nM | [8][9][10][11] |

| IC50 (p-CHK1 Inhibition in cells) | Cellular Assay | 74 nM | [8][12] |

| GI50 (50% Growth Inhibition) | SNU478 (Biliary Tract Cancer) | 0.46 µM | [1] |

| SNU869 (Biliary Tract Cancer) | 0.44 µM | [1] | |

| LoVo (Colorectal Cancer) | 0.52 µmol/L | [6] | |

| H460 (NSCLC) | 1.05 µM | [8][13] | |

| H23 (NSCLC) | 2.38 µM | [8][13] | |

| Panel of 276 Cancer Cell Lines (Median) | 1.47 µM | [2] | |

| Effect on Cell Viability | H23 (8 days post-treatment with 1.0 µM) | 4.1% of control | [13] |

| H460 (8 days post-treatment with 1.0 µM) | 24.0% of control | [13] | |

| A549 (8 days post-treatment with 1.0 µM) | 65.9% of control | [13] | |

| Induction of Apoptosis (Sub-G1 population) | H23 (48h, combo with cisplatin) | 24.8% | [13] |

| H460 (48h, combo with cisplatin) | 39.1% | [13] |

Table 2: Markers of Genomic Instability Induced by Ceralasertib (AZD6738)

| Marker | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |

| γH2AX (DNA Double-Strand Breaks) | Various Cancer Cell Lines | AZD6738 treatment | Increased expression | [1][2][14] |

| Micronuclei Formation | Cal27, FaDu | AZD6738 + Radiation | Significantly increased number of acentric micronuclei | [6][15] |

| NCI-H1299 | AZD6738 + Radiation | Amplified micronuclei numbers | [16][17] | |

| Rh4 (Rhabdomyosarcoma) | 750 nM AZD6738 for 72h | Increased fraction of micronucleated cells | [18] | |

| Cell Cycle Arrest | SNU478, SNU869 | 0.1 - 1 µM AZD6738 for 3 days | Increased G2/M arrest | [1] |

| A375 (Melanoma) | AZD6738 | S phase arrest | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genomic instability following ATR inhibition. Below are protocols for key experiments.

Western Blotting for Phospho-Chk1 (Ser345)

This protocol details the detection of Chk1 phosphorylation at Serine 345, a direct downstream target of ATR, as a pharmacodynamic biomarker of ATR inhibition.[1][13][19]

1. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with the ATR inhibitor at the desired concentrations and time points.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors.[20]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[21]

-

Incubate the membrane with a primary antibody specific for phospho-Chk1 (Ser345) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total Chk1 or a housekeeping protein like β-actin.

Immunofluorescence for γH2AX Foci

This protocol describes the visualization and quantification of γH2AX foci, a marker for DNA double-strand breaks, induced by ATR inhibition.[22][23][24]

1. Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the ATR inhibitor and/or other DNA damaging agents as required.

2. Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash twice with PBS.

3. Blocking and Antibody Staining:

-

Block the cells with 1% BSA in PBST for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against γH2AX (Ser139) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST.

4. Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry to assess the effects of ATR inhibition on cell cycle progression.[25][26][27][28]

1. Cell Preparation:

-

Harvest cells (both adherent and suspension) and wash with PBS.

-

Count the cells to ensure an adequate number for analysis (typically 1x10^6 cells per sample).

2. Fixation:

-

Resuspend the cell pellet in 0.5 ml of cold PBS.

-

While vortexing gently, add 4.5 ml of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate at room temperature for 30 minutes in the dark.

4. Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.

-

Acquire data for at least 10,000 single-cell events.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

ATR Signaling Pathway in Response to Replication Stress

The canonical ATR signaling pathway is initiated by the recognition of RPA-coated ssDNA. This leads to the recruitment of the ATR-ATRIP complex. The subsequent recruitment of the 9-1-1 clamp and TopBP1 activates ATR's kinase activity, leading to the phosphorylation of numerous downstream targets, most notably CHK1.[4][5]

Caption: Canonical ATR signaling pathway activated by replication stress.

Experimental Workflow for Assessing Genomic Instability

The following workflow illustrates the key experimental steps to evaluate the impact of an ATR inhibitor on genomic instability.

Caption: Workflow for analyzing ATR inhibitor-induced genomic instability.

Conclusion

The inhibition of ATR is a promising therapeutic strategy for cancers with high levels of replication stress. As detailed in this guide, ATR inhibitors like Ceralasertib (AZD6738) effectively disrupt the DNA damage response, leading to increased genomic instability, cell cycle arrest, and ultimately, cancer cell death. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of ATR inhibition and develop novel anti-cancer therapies. The continued investigation into the intricate signaling pathways governed by ATR will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. abmole.com [abmole.com]

- 11. selleckchem.com [selleckchem.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 17. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4. Western blot analysis [bio-protocol.org]

- 21. molbiolcell.org [molbiolcell.org]